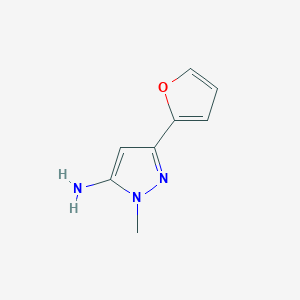

3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine

Description

Historical Context of Pyrazole (B372694) and Furan (B31954) Scaffolds in Chemical Science

The histories of pyrazole and furan are rooted in the foundational period of organic chemistry.

Pyrazole: The term "pyrazole" was first introduced to the chemical lexicon in 1883 by German chemist Ludwig Knorr. wikipedia.orgijraset.com A few years later, in 1889, the parent pyrazole was successfully synthesized by Buchner. globalresearchonline.net For many decades, pyrazoles were primarily synthetic curiosities. It wasn't until 1959 that the first naturally occurring pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds, highlighting a biological role for this heterocyclic system. wikipedia.org Since then, numerous synthetic pyrazole compounds have become important as dyes and medicines, including well-known drugs like celecoxib and antipyrine. wikipedia.orgbritannica.com

Furan: The history of furan begins with its derivatives. The name itself is derived from the Latin word "furfur," meaning bran, from which the furan derivative furfural is produced. wikipedia.orgwordpress.com The first furan derivative, 2-furoic acid, was described by Carl Wilhelm Scheele in 1780. wikipedia.orgwordpress.comutripoli.edu.ly This was followed by the reporting of furfural by Johann Wolfgang Döbereiner in 1831. wikipedia.orgwordpress.com The parent compound, furan, was first prepared by Heinrich Limpricht in 1870. wikipedia.orgwordpress.com The structure of furfural was later elucidated by German scientist Carl Harries in 1901. utripoli.edu.ly Furan and its derivatives, particularly tetrahydrofuran (THF), have become essential solvents and chemical raw materials. britannica.com

Structural Significance of Furan and Pyrazole Moieties in Chemical Biology

Both furan and pyrazole possess distinct structural features that make them privileged scaffolds in chemical biology and drug discovery.

Furan Moiety: Furan is a five-membered heterocyclic aromatic compound containing four carbon atoms and one oxygen atom. wordpress.combritannica.com Its aromaticity arises from the delocalization of one of the lone pairs of electrons on the oxygen atom into the ring, creating a stable 4n+2 π-electron system according to Hückel's rule. wikipedia.orgwordpress.com This electron-rich nature allows furan rings to engage in various electronic interactions with biological macromolecules. ijabbr.com The furan nucleus is a crucial scaffold in numerous physiologically active compounds and is often considered a bioisostere of the phenyl ring, offering modified electronic and steric properties that can enhance drug-receptor interactions, metabolic stability, and bioavailability. orientjchem.orgwisdomlib.org Consequently, the furan ring is a component of many antibacterial, antifungal, antiviral, and anti-inflammatory agents. ijabbr.comresearchgate.netijabbr.com

Pyrazole Moiety: Pyrazole is a five-membered aromatic heterocycle with three carbon atoms and two adjacent nitrogen atoms. wikipedia.orgorientjchem.org This arrangement of nitrogen atoms imparts unique properties to the ring. One nitrogen atom is pyrrole-like, with its lone pair contributing to the aromatic system, while the other is pyridine-like, with its lone pair located in the plane of the ring, making it available for hydrogen bonding and coordination. researchgate.net This dual nature allows pyrazoles to act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets. The pyrazole scaffold is renowned for its broad spectrum of biological activities, and its derivatives are integral to compounds with anti-inflammatory, antimicrobial, anticancer, and analgesic properties. orientjchem.orgresearchgate.netnih.govmdpi.com

The combination of these two scaffolds into a single molecule, as seen in 3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine, creates a system with a rich array of potential interaction points for biological targets.

Table 1: Comparison of Furan and Pyrazole Scaffolds

| Feature | Furan | Pyrazole |

|---|---|---|

| Ring Structure | 5-membered aromatic ring | 5-membered aromatic ring |

| Heteroatoms | 1 Oxygen | 2 adjacent Nitrogen |

| Aromaticity | 6π-electron system | 6π-electron system |

| Key Chemical Property | Electron-rich, reactive | Weakly basic, capable of H-bonding |

| Role in Biology | Bioisostere of phenyl ring, enhances pharmacokinetic profiles orientjchem.org | Versatile scaffold for binding to enzymes and receptors globalresearchonline.netresearchgate.net |

| Reported Activities | Antibacterial, antifungal, antiviral, anti-inflammatory researchgate.netijabbr.com | Anti-inflammatory, anticancer, antimicrobial, analgesic orientjchem.orgresearchgate.net |

Overview of this compound within Furan-Pyrazole Conjugates Research

The specific compound, this compound, is a distinct molecule within the broader class of furan-pyrazole conjugates. Its structure features a furan ring attached to the 3-position of a pyrazole ring, with a methyl group on one pyrazole nitrogen (N1) and an amine group at the 5-position.

A review of academic literature indicates that while furan-pyrazole hybrids are an active area of research, researchgate.netnih.govresearchgate.net detailed studies focusing specifically on this compound are not widely published. The compound is primarily identified in chemical databases and by suppliers, suggesting its role as a synthetic intermediate or a building block for the creation of more complex molecules. uni.lu The presence of the 5-amino group on the pyrazole ring is particularly significant, as 5-aminopyrazoles are well-established precursors for the synthesis of various fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines. beilstein-journals.orgnih.gov Therefore, this compound represents a key starting material for generating libraries of diverse furan-pyrazole derivatives for further investigation.

Table 2: Chemical Identity of this compound

| Identifier | Value |

|---|---|

| Molecular Formula | C₈H₉N₃O uni.lu |

| Monoisotopic Mass | 163.07455 Da uni.lu |

| SMILES | CN1C(=CC(=N1)C2=CC=CO2)N uni.lu |

| InChI Key | SDJUOYVAZWOLSV-UHFFFAOYSA-N uni.lu |

Academic Research Gaps and Opportunities in the Field of this compound

The primary academic research gap concerning this compound is the lack of comprehensive studies on its synthesis, characterization, and potential biological activities. While the parent scaffolds are well-documented, this specific conjugate remains largely unexplored in peer-reviewed literature.

This gap presents several significant research opportunities:

Synthesis and Characterization: Development and optimization of synthetic routes to produce this compound in high yield and purity would be a valuable contribution. Detailed spectroscopic characterization (NMR, IR, MS) would provide a definitive reference for the compound. mdpi.comresearchgate.net

Derivative Libraries: The reactive amine group at the 5-position serves as a chemical handle for derivatization. Researchers can synthesize a library of novel compounds by reacting it with various electrophiles (e.g., acyl chlorides, sulfonyl chlorides, isocyanates) to explore structure-activity relationships.

Biological Screening: Given the wide range of biological activities associated with both furan and pyrazole rings, this compound and its derivatives are prime candidates for broad biological screening. ijabbr.comorientjchem.org Investigating its potential as an antibacterial, antifungal, anticancer, or anti-inflammatory agent could uncover novel therapeutic leads. researchgate.netnih.govresearchgate.net

Computational Studies: Molecular docking and computational modeling could be employed to predict the potential biological targets of this compound. researchgate.net These in silico studies can help prioritize and guide experimental biological evaluations, saving time and resources.

Structure

3D Structure

Properties

IUPAC Name |

5-(furan-2-yl)-2-methylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-11-8(9)5-6(10-11)7-3-2-4-12-7/h2-5H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDJUOYVAZWOLSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CO2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational Chemistry and Molecular Modeling of 3 Furan 2 Yl 1 Methyl 1h Pyrazol 5 Amine and Its Derivatives

Quantum Mechanical Calculations (e.g., Density Functional Theory (DFT))

Quantum mechanical calculations, particularly Density Functional Theory (DFT), offer a balance of computational efficiency and accuracy for analyzing the electronic structure of organic molecules, including pyrazole (B372694) derivatives. eurasianjournals.com DFT methods are widely used to optimize molecular geometries, calculate vibrational frequencies, and determine electronic properties that govern the molecule's behavior. nih.govresearchgate.net

DFT calculations are instrumental in elucidating the electronic landscape of 3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine. For a closely related compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, DFT studies using the B3LYP hybrid functional with a 6-31G(d) basis set have been performed to determine its most stable geometric configuration. nih.govresearchgate.net These studies revealed that the molecule generally adopts a planar conformation, where the furan (B31954) and pyrazole rings are coplanar, facilitating a conjugated π-system across the structure. nih.govresearchgate.net This planarity and conjugation contribute to the high electronic stability of the molecule. nih.govresearchgate.net The presence of electronegative nitrogen and oxygen atoms, along with the aromatic character of the furan and pyrazole rings, dictates the distribution of electron density and the molecular electrostatic potential, highlighting regions susceptible to electrophilic or nucleophilic attack.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting species. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO is the lowest energy orbital capable of accepting electrons, thus acting as an electron acceptor (electrophile). youtube.comlibretexts.org

The energy gap between the HOMO and LUMO is a critical parameter for predicting a molecule's reactivity and kinetic stability. nih.govresearchgate.net A large HOMO-LUMO gap suggests high electronic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov In studies of the related 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the calculated energy gap was approximately 4.458 eV, indicating significant stability. nih.gov This allows for the prediction that this compound also possesses high thermodynamic stability.

| Parameter | Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.212 | Electron-donating capability |

| LUMO Energy | -1.754 | Electron-accepting capability |

| Energy Gap (ΔE) | 4.458 | High electronic stability, low reactivity |

Data based on the analogous compound 3-(2-furyl)-1H-pyrazole-5-carboxylic acid as a predictive model. nih.gov

Tautomerism is a significant feature of pyrazole chemistry, where substituents can influence the position of a mobile proton. nih.govresearchgate.net For this compound, while the N1 position is substituted with a methyl group, preventing annular tautomerism, the 5-amino group can potentially exhibit amino-imino tautomerism. DFT calculations are a powerful tool for investigating the relative stabilities of different tautomeric forms. nih.gov Theoretical studies on various pyrazole derivatives, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can determine the tautomeric ratios in both the gas phase and in solution. nih.govresearchgate.net These calculations have shown that the relative stability of pyrazole tautomers is highly dependent on the electronic nature of the substituents on the ring. researchgate.netresearchgate.net For 5-aminopyrazoles, the amino tautomer is generally found to be more stable than the imino form. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solution Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the time-dependent behavior of atoms and molecules. eurasianjournals.com By solving Newton's equations of motion, MD simulations provide detailed insights into the conformational flexibility, stability, and interactions of molecules in various environments, such as in solution. eurasianjournals.comnih.gov For a molecule like this compound, MD simulations can explore its conformational space, revealing the most populated conformations and the energy barriers between them.

In the context of drug design, MD simulations are frequently employed to assess the stability of a ligand-protein complex predicted by molecular docking. nih.govresearchgate.net Simulations can confirm whether the ligand remains stably bound in the active site of a target protein over time and can reveal key dynamic interactions, such as the formation and breaking of hydrogen bonds with surrounding water molecules and amino acid residues. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). eurasianjournals.com This method is crucial in structure-based drug design for identifying potential drug candidates by predicting their binding mode and affinity within the active site of a biological target. eurasianjournals.com

For derivatives of 3-(furan-2-yl)-1H-pyrazole, molecular docking studies have been performed to explore their potential as inhibitors of various enzymes and receptors. nih.gov For instance, pyrazolyl-chalcones containing a 3-(furan-2-yl)-pyrazole moiety were docked against proteins implicated in lung carcinoma to predict their binding affinity and interaction patterns. nih.gov Such studies reveal specific interactions, like hydrogen bonds and hydrophobic contacts, between the ligand and key amino acid residues in the protein's binding pocket. nih.govnih.gov The binding affinity is often expressed as a docking score or binding energy, which helps in ranking potential inhibitors. These computational predictions guide the synthesis and experimental evaluation of new, more potent compounds. nih.gov

| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| 4wt2 | -7.9 | LYS A:70, MET A:6, ILE A:61, TRP A:323 |

| 4kmn | -8.2 | GLU A:306, ASP A:297, ARG A:308, CYS A:309 |

| 2w3l | -7.6 | Not specified |

Data from a study on (3-(furan-2-yl)pyrazol-4-yl) chalcones, illustrating the type of information generated from docking studies. nih.gov

Analysis of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The molecular structure of this compound, which incorporates a pyrazole ring, a furan ring, and an amine group, dictates its capacity to engage in a variety of intermolecular interactions. These non-covalent forces are crucial in determining the compound's physicochemical properties and its binding affinity to biological targets.

Hydrogen Bonding: The molecule possesses multiple sites for hydrogen bonding, which is a critical interaction in biological systems. mdpi.com The primary amine (-NH2) group at the 5-position of the pyrazole ring is a potent hydrogen bond donor. The pyrazole ring itself contains two nitrogen atoms: the N1-nitrogen is substituted with a methyl group and is not available for hydrogen bonding, but the pyridine-type N2-nitrogen can act as a hydrogen bond acceptor. csic.es This dual donor-acceptor capability allows pyrazole derivatives to self-associate, forming structures like dimers, trimers, and catemers (polymeric chains) through intermolecular N-H···N hydrogen bonds. nih.govmdpi.com Furthermore, the oxygen atom within the furan ring serves as an additional hydrogen bond acceptor site. orientjchem.orgnih.gov The presence of these functional groups allows for complex hydrogen bonding networks with solvent molecules or amino acid residues in a protein's active site. Studies on similar pyrazole structures have shown that these hydrogen bonds can be quite strong, sometimes assisted by resonance within the aromatic ring system. nih.gov

Other Key Interactions:

π-π Stacking: The electron-rich aromatic systems of the pyrazole and furan rings can participate in π-π stacking interactions with other aromatic systems, such as the side chains of amino acids like phenylalanine, tyrosine, or tryptophan. These interactions, where the planes of the aromatic rings align, are important for stabilizing protein-ligand complexes. mdpi.com Crystal structure analyses of related pyrazole compounds have confirmed the presence of π-π stacking, with centroid-centroid distances indicating stabilizing interactions. nih.gov

Table 1: Summary of Potential Intermolecular Interactions for this compound

| Interaction Type | Participating Molecular Feature | Role of the Feature | Description |

|---|---|---|---|

| Hydrogen Bonding | Amine (-NH2) group | Donor | The amine protons can form strong hydrogen bonds with acceptor atoms like oxygen or nitrogen. |

| Hydrogen Bonding | Pyrazole N2-atom | Acceptor | The lone pair of electrons on the pyridine-type nitrogen can accept a hydrogen bond. csic.es |

| Hydrogen Bonding | Furan Oxygen atom | Acceptor | The ether oxygen's lone pairs can act as a hydrogen bond acceptor. orientjchem.org |

| Hydrophobic Interactions | Furan and Pyrazole rings | Hydrophobic Surface | The aromatic rings create non-polar surfaces that can interact with hydrophobic regions of a binding site. rsc.org |

| Hydrophobic Interactions | Methyl (-CH3) group | Hydrophobic Group | Contributes to the overall non-polar character of the molecule. |

| π-π Stacking | Furan and Pyrazole rings | Aromatic π-system | The delocalized π-electrons of the rings can interact with other aromatic systems. mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Framework)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. wikipedia.orgneovarsity.org The fundamental principle of QSAR is that the variations in the biological activity of a group of molecules are dependent on the changes in their molecular properties, which are in turn determined by their structure. neovarsity.org

The theoretical framework of QSAR can be expressed by the general mathematical model:

Activity = f (Molecular Descriptors) + error wikipedia.org

Where "Activity" is a quantitative measure of the biological response, and "Molecular Descriptors" are numerical values that encode the physicochemical, electronic, steric, or topological properties of the molecules. wikipedia.orgijaar.org The goal of QSAR is to find a statistically significant function, f, that can predict the activity of new, unsynthesized compounds. researchgate.net

The development of a robust QSAR model involves several key steps:

Data Set Selection: A dataset of compounds with known biological activities, preferably covering a wide range of activity and structural diversity, is compiled. This set is typically divided into a "training set" for model development and a "test set" for external validation. ijaar.org

Descriptor Calculation: A wide variety of molecular descriptors are calculated for each compound in the dataset. These can range from simple properties like molecular weight and logP to complex quantum chemical parameters or 3D descriptors derived from molecular geometry. For pyrazole derivatives, studies have successfully used 3D descriptors and physicochemical parameters like π (hydrophobicity), σ (electronic effects), and L (substituent length) to model activities such as anti-inflammatory effects. neuroquantology.comnih.gov

Variable Selection and Model Building: From the large pool of calculated descriptors, a subset that has the most significant correlation with the biological activity is selected. This is crucial to avoid overfitting the model. Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Neural Networks, are then used to build the mathematical equation relating the selected descriptors to the activity. neovarsity.orgneuroquantology.com

Model Validation: This is the most critical step to ensure the model is reliable and has predictive power. semanticscholar.org

Internal Validation: Techniques like cross-validation (e.g., leave-one-out) are used to assess the robustness and stability of the model using the training set alone.

External Validation: The model's ability to predict the activity of compounds not used in its development is tested using the independent test set. A high correlation between predicted and observed activities for the test set indicates a good predictive model. semanticscholar.org

Applicability Domain (AD) Definition: The AD defines the chemical space of structures for which the QSAR model can make reliable predictions. Predictions for compounds that fall outside this domain are considered extrapolations and are less reliable. ijaar.org

QSAR serves as an invaluable tool in medicinal chemistry for prioritizing compounds for synthesis, optimizing lead structures, and predicting the activity of novel molecules, thereby accelerating the drug discovery process. researchgate.netnih.gov

Table 2: Core Components of the QSAR Theoretical Framework

| Component | Description | Purpose |

|---|---|---|

| Dataset | A collection of chemical structures with experimentally determined biological activities. | Forms the empirical basis for building and testing the model. |

| Molecular Descriptors | Numerical representations of molecular properties (e.g., electronic, steric, hydrophobic, topological). | To quantify the structural features of molecules for mathematical modeling. wikipedia.org |

| Statistical Algorithm | A mathematical method (e.g., MLR, PLS, SVM) used to correlate descriptors with activity. | To generate a predictive equation (the QSAR model). neovarsity.org |

| Model Validation | A set of statistical tests (internal and external) to assess the model's accuracy, robustness, and predictive power. | To ensure the model is not a result of chance correlation and can be reliably used for predictions. semanticscholar.org |

| Applicability Domain | The defined chemical space within which the model provides reliable predictions. | To establish the boundaries of the model's utility and prevent unreliable extrapolations. ijaar.org |

Structure Activity Relationship Sar Studies of 3 Furan 2 Yl 1 Methyl 1h Pyrazol 5 Amine Derivatives

Influence of the Furan-2-yl Substituent on Biological Activity

The furan-2-yl substituent at position 3 of the pyrazole (B372694) ring plays a significant role in the biological activity of this class of compounds. The furan (B31954) moiety, a five-membered aromatic heterocycle containing an oxygen atom, can engage in various non-covalent interactions with biological targets. These interactions can include hydrogen bonding, through the oxygen atom, and π-π stacking, via the aromatic ring.

Alterations to the furan ring, such as the introduction of substituents, can further refine biological activity. For example, the addition of methyl groups to the furan ring, as seen in 3-(2,5-dimethylfuran-3-yl)-1H-pyrazol-5-ol, can impact steric hindrance and lipophilicity, which in turn affects target binding and pharmacokinetic properties.

Effects of N-Methylation on Pyrazole Ring Activity and Tautomerism

The methylation of the pyrazole ring at the N-1 position is a critical modification that has profound effects on the compound's physicochemical properties and biological activity. N-methylation prevents the annular tautomerism that is characteristic of unsubstituted pyrazoles, locking the molecule into a single tautomeric form. nih.gov This rigidification can be advantageous for several reasons:

Receptor Binding: By eliminating tautomeric ambiguity, N-methylation can lead to a more defined and optimal interaction with a biological target.

Improved Lipophilicity: The addition of a methyl group generally increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile.

Metabolic Stability: N-methylation can block a potential site of metabolism, leading to increased metabolic stability and a longer duration of action.

The regioselectivity of N-alkylation is a significant consideration in the synthesis of these derivatives. The pyrazole ring has two adjacent nitrogen atoms, and methylation can occur at either position. The development of synthetic methods that selectively yield the N-1 methyl isomer is crucial for ensuring the desired biological activity. acs.org

| Compound | Structure | Key Feature | Potential Biological Implication |

|---|---|---|---|

| 3-(furan-2-yl)-1H-pyrazol-5-amine | N-H group, allows for tautomerism | May exhibit broader, less specific biological activity due to multiple tautomeric forms. | |

| 3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine | N-methyl group, fixed tautomer | Increased specificity and potency due to a more rigid structure and enhanced lipophilicity. |

Role of the Amino Group at Position 5 in Modulating Biological Activity

The amino group at position 5 of the pyrazole ring is a key functional group that significantly influences the biological activity of these compounds. nih.gov Its ability to act as both a hydrogen bond donor and acceptor allows it to form crucial interactions with amino acid residues in the active sites of enzymes and receptors. nih.gov

Modification of the amino group, such as through acylation or the introduction of other substituents, can be used to fine-tune the electronic and steric properties of the molecule, leading to improved potency and selectivity.

Impact of Further Substituent Modifications on the Core Scaffold

Beyond the core this compound structure, further modifications to the scaffold can have a significant impact on biological activity. These modifications can be made to the furan ring, the pyrazole ring, or the amino group.

Furan Ring Substitutions: As mentioned earlier, adding substituents to the furan ring can alter the steric and electronic properties of the molecule. For example, introducing electron-withdrawing groups could decrease the electron density of the ring, potentially altering its binding interactions.

Rational Design Principles Derived from SAR for Enhanced Potency or Selectivity

The SAR data gathered from studying derivatives of this compound can be used to establish rational design principles for the development of new compounds with enhanced potency and selectivity. frontiersin.org Some of these principles may include:

Maintaining the N-methylated pyrazole core: This appears to be a crucial feature for locking the molecule into a favorable conformation for biological activity.

Optimizing the furan substituent: The furan ring is a key interaction point, and modifications to this ring can be used to fine-tune binding affinity.

Exploring modifications of the 5-amino group: This group is a critical hydrogen bonding moiety, and its modification can lead to improved interactions with the target.

Introducing diversity at other positions: Substitutions at other positions on the pyrazole or furan rings can provide additional opportunities for optimizing the compound's properties.

By systematically applying these design principles, it is possible to develop new derivatives of this compound with improved therapeutic potential.

| Structural Feature | Influence on Activity | Design Strategy for Enhanced Potency/Selectivity |

|---|---|---|

| Furan-2-yl group at C-3 | Participates in π-π stacking and potential hydrogen bonding. Influences electronic properties. | Introduce substituents on the furan ring to modulate electronics and sterics for optimal target interaction. |

| N-1 Methylation | Prevents tautomerism, increases lipophilicity, and can improve metabolic stability. | Retain N-1 methylation to ensure a fixed, active conformation and favorable pharmacokinetic properties. |

| Amino group at C-5 | Acts as a key hydrogen bond donor/acceptor. | Modify the amino group to fine-tune hydrogen bonding potential and overall polarity. |

| Other scaffold positions | Offer opportunities for additional interactions and property modulation. | Systematically explore substitutions at other positions to identify novel interactions and optimize the overall molecular profile. |

In Vitro and in Silico Investigation of Biological Activities of 3 Furan 2 Yl 1 Methyl 1h Pyrazol 5 Amine Analogues

In Vitro Antimicrobial Activities

Analogues of 3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine have demonstrated a broad spectrum of antimicrobial properties. The presence of the pyrazole (B372694) ring, a well-established pharmacophore, contributes significantly to these activities, which include antibacterial, antifungal, and antitubercular effects. mdpi.comnih.govnih.gov The incorporation of a furan (B31954) moiety further modulates this biological profile, leading to the development of potent antimicrobial agents. researchgate.netbiojournals.usresearchgate.net

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

The antibacterial potential of pyrazole derivatives has been extensively studied, revealing their effectiveness against both Gram-positive and Gram-negative bacteria. nih.gov The metabolic stability of the pyrazole nucleus makes it a prime candidate for developing novel antibiotics to combat resistant bacterial strains. nih.govnih.gov

Research into pyrazole-based compounds has identified several derivatives with significant antibacterial action. For instance, imidazo-pyridine substituted pyrazole derivatives have shown potent broad-spectrum activity, with Minimum Bactericidal Concentration (MBC) values below 1 μg/ml against strains like E. coli, K. pneumoniae, and P. aeruginosa. nih.gov Similarly, pyrazole-triazole hybrids have demonstrated inhibitory effects on both Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 10–15 μg/ml. nih.gov

Studies on pyran-fused pyrazole derivatives reported moderate activity against Staphylococcus aureus with an MIC of 15 μg/ml. nih.gov Furthermore, newly synthesized pyrazole and pyranopyrazole compounds were evaluated against human pathogenic strains, with many showing moderate to high activity against Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Bacillus subtilis. ekb.eg The combination of furan and pyrazole moieties, often with other heterocyclic systems like thiazole, has also yielded compounds with strong activity against S. aureus and E. coli. nih.gov

Table 1: Antibacterial Activity of Selected Pyrazole Analogues

| Compound Type | Bacterial Strain(s) | Activity Measurement | Result | Reference(s) |

|---|---|---|---|---|

| Imidazo-pyridine pyrazoles | E. coli, K. pneumoniae, P. aeruginosa | MBC | <1 μg/ml | nih.gov |

| Pyrazole-triazole hybrids | Gram-positive & Gram-negative | MIC | 10-15 μg/ml | nih.gov |

| Pyran-fused pyrazoles | S. aureus | MIC | 15 μg/ml | nih.gov |

| Pyrazole-4-carboxamides | Gram-positive & Gram-negative | MIC | 3.12-25 μg/ml | japsonline.com |

| Pyrazolyl-thiazole derivatives | B. subtilis, B. megaterium | Zone of Inhibition | 16 mm | nih.gov |

Antifungal Efficacy

The fungicidal properties of pyrazole analogues, particularly those incorporating a furan ring, are well-documented. researchgate.net These compounds are effective against a variety of plant pathogenic fungi, which pose a significant threat to agriculture. nih.gov

A study focusing on pyrazole analogues with an aryl trifluoromethoxy group revealed that many compounds exhibited some level of activity against six tested plant pathogenic fungi at a concentration of 100 μg/mL. nih.gov Notably, one compound, designated 1v , showed the highest activity against Fusarium graminearum, with an EC50 value of 0.0530 μM, which is comparable to the commercial fungicide pyraclostrobin. nih.gov This same compound also displayed a broad antifungal spectrum, showing activity against all tested fungi. nih.gov

Another series of novel pyrazole derivatives containing a 5-phenyl-2-furan moiety was synthesized and evaluated for fungicidal activity. One compound from this series, ethyl-1-(5-phenylfuran-2-carbonyl)-5-propyl-1H-pyrazole-3-carboxylate (I8 ), demonstrated significant efficacy against various fungi, especially P. infestans. researchgate.net Research on fluorinated 4,5-dihydro-1H-pyrazole derivatives also identified compounds with moderate activity against Sclerotinia sclerotiorum and F. culmorum, with inhibition rates reaching up to 46.75%. mdpi.com

Table 2: Antifungal Activity of Selected Furan-Pyrazole Analogues

| Compound | Fungal Strain | Activity Measurement | Result | Reference(s) |

|---|---|---|---|---|

| 1v (Aryl OCF3 Pyrazole) | Fusarium graminearum | EC50 | 0.0530 μM | nih.gov |

| 1t (Aryl OCF3 Pyrazole) | Fusarium graminearum | EC50 | 0.0735 μM | nih.gov |

| 1v (Aryl OCF3 Pyrazole) | Colletotrichum micotianae | EC50 | 0.1430 μM | nih.gov |

| I8 (5-Phenyl-2-furan Pyrazole) | P. infestans | - | Significant Activity | researchgate.net |

| H9 (Fluorinated Pyrazole) | F. culmorum | % Inhibition | 46.75% | mdpi.com |

| H9 (Fluorinated Pyrazole) | Sclerotinia sclerotiorum | % Inhibition | 43.07% | mdpi.com |

Antitubercular Activity

The global health crisis posed by tuberculosis, exacerbated by drug-resistant strains, has spurred the search for new therapeutic agents. nih.gov Pyrazole-containing derivatives have emerged as a promising class of compounds in this area, with numerous analogues synthesized and tested for their potency against Mycobacterium tuberculosis (Mtb). nih.govresearchgate.net

In one study, a series of 1,3,5-trisubstituted pyrazoles were evaluated, and several compounds exhibited minimum inhibitory concentration (MIC) values in the low micromolar range against Mtb. nih.gov Specifically, compounds with a 4-methoxypiperidine or pyridinepiperazine at one position showed good activity, low cytotoxicity, and favorable drug metabolism and pharmacokinetics (DMPK) profiles. nih.gov One compound induced a statistically significant reduction in lung bacterial counts in a murine model of acute TB infection. nih.gov

Another research effort synthesized pyrazolylpyrazoline-clubbed triazole and tetrazole hybrids. acs.org Within this series, compounds 9k and 9o were found to be particularly potent against the Mtb H37RV strain, with an MIC of 12.5 μg/mL and 99% inhibition, which was more effective than the standard drug rifampicin (MIC = 40 μg/mL). acs.org Additionally, pyrazole-4-carboxamide derivatives have been investigated, with compound 5e showing significant antitubercular activity with an MIC of 3.12 μg/ml against the Mtb H37Rv strain. japsonline.com

Table 3: Antitubercular Activity of Selected Pyrazole Analogues Against Mtb H37Rv

| Compound(s) | MIC (μg/mL) | % Inhibition | Reference(s) |

|---|---|---|---|

| 9o | 12.5 | 99% | acs.org |

| 9k | 12.5 | 98% | acs.org |

| 9l , 9p | 25 | 96-98% | acs.org |

| 5e | 3.12 | - | japsonline.com |

| 5g , 5m | 6.25 | - | japsonline.com |

| 5h | 12.5 | - | japsonline.com |

In Vitro Anti-inflammatory Potential

Derivatives of pyrazole are well-known for their anti-inflammatory properties, a characteristic exemplified by the commercial drug celecoxib. nih.gov The mechanism often involves the inhibition of key enzymes in the arachidonic acid pathway, namely cyclooxygenases (COX) and lipoxygenases (LOX), which are responsible for the synthesis of inflammatory mediators like prostaglandins and leukotrienes. nih.govnih.gov

Cyclooxygenase (COX) Inhibition Studies

Cyclooxygenase exists in two primary isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation and is a major target for anti-inflammatory drugs. researchgate.net Many pyrazole analogues have been designed and synthesized as selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs. researchgate.netbenthamscience.comnih.gov

In a study designing new pyrazole–pyridazine hybrids, two trimethoxy derivatives, 5f and 6f , were identified as the most active candidates. They demonstrated superior COX-2 inhibitory action compared to celecoxib, with IC50 values of 1.50 and 1.15 μM, respectively. Another study on 1,3,4-trisubstituted pyrazole derivatives found that several compounds exhibited a significant anti-inflammatory effect by reducing exudation and leukocytic accumulation in a rat model of inflammation. benthamscience.com These findings highlight the potential of the pyrazole scaffold in developing potent and selective COX-2 inhibitors.

Table 4: In Vitro COX-1 and COX-2 Inhibition by Pyrazole Analogues

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) | Reference(s) |

|---|---|---|---|---|

| 5f | >100 | 1.50 | >66.67 | |

| 6f | >100 | 1.15 | >86.95 | |

| Celecoxib | >100 | 1.85 | >54.05 |

Lipoxygenase (LOX) Inhibition Studies

Lipoxygenases are a family of enzymes that catalyze the oxidation of polyunsaturated fatty acids, leading to the production of leukotrienes, which are potent mediators of inflammation. nih.govnih.gov Inhibiting LOX activity is therefore a promising strategy for treating inflammatory conditions. nih.gov

Research into furan and pyrazole derivatives has identified compounds with notable LOX inhibitory potential. In one series of furan derivatives, a compound designated 27a was found to be a potent inhibitor of 12-LOX with an IC50 value of 0.21 μM. nih.gov A separate group of 3,4,5-trisubstituted pyrazole derivatives was also reported to act as potent inhibitors of rabbit 15-LOX-1. taylorandfrancis.com Another study synthesized pyrazole derivatives and evaluated their potency against 15-LOX, with compound 29 exhibiting the highest activity with an IC50 value of 31 μM. nih.gov These studies underscore the potential of furan-pyrazole structures as a basis for developing novel LOX inhibitors for anti-inflammatory therapy.

Table 5: Lipoxygenase (LOX) Inhibition by Furan and Pyrazole Analogues

| Compound | LOX Isoform | IC50 (μM) | Reference(s) |

|---|---|---|---|

| 27a (Furan derivative) | 12-LOX | 0.21 | nih.gov |

| 27a (Furan derivative) | 5-LOX | 2.35 | nih.gov |

| 27a (Furan derivative) | 15-LOX | 1.21 | nih.gov |

| 29 (Pyrazole derivative) | 15-LOX | 31 | nih.gov |

Modulation of Pro-inflammatory Mediators (In Vitro)

The anti-inflammatory potential of pyrazole derivatives has been a significant area of research. nih.govmdpi.com In vitro studies on analogues, specifically 5-(substituted-phenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole derivatives, have demonstrated notable anti-inflammatory activity. scholarsresearchlibrary.com Using the egg albumin/protein denaturation method, which assesses the ability of a compound to inhibit protein denaturation—a key factor in inflammatory processes—researchers have identified promising candidates. scholarsresearchlibrary.com

One study found that among a series of synthesized compounds, the analogue 4-(3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)aniline exhibited the most potent activity, with an IC50 value of 419.05 µg/ml when compared against the standard drug Diclofenac sodium. scholarsresearchlibrary.com Structure-activity relationship (SAR) analysis from this study indicated that compounds featuring electron-donating or electron-releasing groups tended to be the most active. scholarsresearchlibrary.com Pyrazolidine derivatives have also been shown to produce a pronounced anti-inflammatory effect by inhibiting both the exudative and proliferative phases of inflammation. nih.gov

In Vitro Anticancer Activities

The pyrazole nucleus is a key component in a variety of compounds investigated for their anticancer properties. d-nb.infomdpi.com Analogues of this compound have shown significant potential in this area through various mechanisms, including cytotoxicity against cancer cell lines and inhibition of key kinases involved in tumor growth and proliferation. d-nb.infonih.gov

Derivatives incorporating the furan-pyrazole core have been evaluated for their cytotoxic activity against a range of human cancer cell lines. d-nb.infonih.gov In one study, novel chalcone derivatives of [3-(furan-2-yl) pyrazol-4-yl] were tested against hepatocellular carcinoma (HepG2), breast adenocarcinoma (MCF7), and lung carcinoma (A549) cell lines. d-nb.inforesearchgate.net

Notably, compound 7g , a [3-(thiophen-2-yl)pyrazol-4-yl]chalcone, emerged as a highly promising agent, showing an IC50 value of 26.6 µg/ml against HepG2 cells and 27.7 µg/ml against A549 cells. nih.govresearchgate.net These values are comparable to the reference drug doxorubicin. nih.govresearchgate.net Another study focusing on (3-(furan-2-yl)pyrazol-4-yl)chalcones against the A549 lung carcinoma cell line found that the cytotoxic effect was influenced by the substituent groups, with a pyridin-4-yl group addition resulting in an IC50 of 17.5 µg/ml. nih.gov Other pyrazole analogues have also shown high potency against K562 (leukemia) and A549 cells. nih.gov For instance, compound 5b in one study inhibited K562 and A549 cell growth with GI50 values of 0.021 µM and 0.69 µM, respectively. nih.gov

| Compound | Cancer Cell Line | Cell Line Type | IC50/GI50 Value | Reference |

|---|---|---|---|---|

| Compound 7g | HepG2 | Hepatocellular Carcinoma | 26.6 µg/ml | nih.govresearchgate.net |

| Compound 7g | A549 | Lung Carcinoma | 27.7 µg/ml | nih.govresearchgate.net |

| Chalcone with pyridin-4-yl group | A549 | Lung Carcinoma | 17.5 µg/ml | nih.gov |

| Chalcone 7b (with thiophen-2-yl group) | A549 | Lung Carcinoma | 20 µg/ml | nih.gov |

| Chalcone 7a (with furan-2-yl group) | A549 | Lung Carcinoma | 42.7 µg/ml | nih.gov |

| Compound 5b | K562 | Leukemia | 0.021 µM | nih.gov |

| Compound 5b | A549 | Lung Carcinoma | 0.69 µM | nih.gov |

| Compound 5b | MCF-7 | Breast Adenocarcinoma | 1.7 µM | nih.gov |

| Compound 5a | HCT 116 | Colorectal Carcinoma | 0.72 µM | researchgate.net |

| Compound 5b | HCT 116 | Colorectal Carcinoma | 1.55 µM | researchgate.net |

Kinase inhibitors are a cornerstone of modern cancer therapy. mdpi.com Analogues of this compound have been investigated as inhibitors of several key kinases.

EGFR and VEGFR-2 Inhibition : The dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a promising strategy for cancer treatment, as these receptors are crucial for tumor development, angiogenesis, and metastasis. nih.govfrontiersin.orgbohrium.com Several studies have synthesized and evaluated fused pyrazole derivatives as dual EGFR/VEGFR-2 inhibitors. nih.govfrontiersin.orgbohrium.com In one such study, compound 3 was identified as a potent EGFR inhibitor (IC50 = 0.06 µM), while compound 9 was the most potent VEGFR-2 inhibitor (IC50 = 0.22 µM). frontiersin.orgbohrium.com Compounds 9 and 12 from the same series demonstrated potent dual inhibition of both kinases. frontiersin.orgbohrium.com Another study on pyrazole and pyrazolopyridine derivatives identified compound 3f as having a potent dual inhibitory effect on both EGFR and VEGFR-2. nih.gov

CDK Inhibition : Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. mdpi.comnih.gov A series of novel pyrazole derivatives were designed as potential CDK2/cyclin A2 enzyme inhibitors. nih.gov Among the synthesized compounds, compound 9 showed the strongest inhibition with an IC50 value of 0.96 µM, while compounds 7d and 7a also exhibited potent inhibition with IC50 values of 1.47 µM and 2.0 µM, respectively. nih.gov Other pyrazole derivatives have also been reported to inhibit CDK1 with modest activity (IC50 = 1.52 µM for compound 25 ). nih.gov

BTK Inhibition : Bruton's Tyrosine Kinase (BTK) is a therapeutic target for B-cell malignancies. mdpi.com The 5-aminopyrazole scaffold is present in Pirtobrutinib, a reversible inhibitor of BTK approved for treating mantle cell lymphoma. mdpi.com

| Compound | Target Kinase | IC50 Value | Reference |

|---|---|---|---|

| Compound 3 | EGFR | 0.06 µM | frontiersin.orgbohrium.com |

| Compound 9 | VEGFR-2 | 0.22 µM | frontiersin.orgbohrium.com |

| Compound 3f | EGFR/VEGFR-2 | Dual Inhibitor | nih.gov |

| Compound 9 (CDK study) | CDK2 | 0.96 µM | nih.gov |

| Compound 7d | CDK2 | 1.47 µM | nih.gov |

| Compound 7a | CDK2 | 2.0 µM | nih.gov |

| Compound 4 | CDK2 | 3.82 µM | nih.gov |

| Pirtobrutinib | BTK | Reversible Inhibitor | mdpi.com |

Other In Vitro Enzyme Inhibitory Activities

Beyond their anticancer applications, furan-pyrazole analogues have been explored for their ability to inhibit other enzymes with therapeutic relevance.

Inhibitors of AChE and BChE are used in the management of Alzheimer's disease. frontiersin.orgmdpi.com Research into novel multi-target compounds has identified pyrazole and benzofuran-based derivatives as dual inhibitors of both AChE and BChE. frontiersin.org One study reported a series of N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides that exhibited dual inhibition of AChE (IC50 values of 27.0–106.8 µM) and BChE (IC50 values of 58.0–277.5 µM). nih.gov In another series of pyridyl–pyridazine derivatives, compound 5 was the most potent AChE inhibitor with an IC50 of 0.26 µM. mdpi.com

DPP-4 inhibitors are a class of oral medications for type 2 diabetes. mdpi.comnih.gov They work by preventing the breakdown of incretin hormones, which regulate insulin secretion. mdpi.combrieflands.com The pyrazole scaffold has been incorporated into molecules designed as DPP-4 inhibitors. nih.gov For example, Teneligliptin, an approved drug for type 2 diabetes, features a methyl-phenyl-pyrazole moiety. nih.gov A study on new thiosemicarbazones containing a pyrazole ring identified compound 2f as a highly effective DPP-4 inhibitor with an IC50 value of 1.266 ± 0.264 nM, which was more potent than the reference drug sitagliptin (IC50 = 4.380 ± 0.319 nM). nih.gov

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine Oxidase B (MAO-B) is a significant enzyme in the catabolism of monoamine neurotransmitters and is a key target in the management of neurodegenerative diseases. While the pyrazole scaffold is a constituent of various known MAO-B inhibitors, specific research on the MAO-B inhibitory activity of this compound or its close analogues is not extensively documented in publicly available literature.

However, studies on related pyrazoline derivatives have shown promise. For instance, a series of 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carboxylate derivatives were synthesized and evaluated for their MAO inhibitory activity. Some of these compounds exhibited selective inhibition of MAO-B, suggesting that the pyrazole core can be a valuable pharmacophore for the design of new MAO-B inhibitors. The specific substitutions on the pyrazole ring are crucial in determining the potency and selectivity of inhibition. Further research is necessary to specifically evaluate the potential of this compound and its analogues as MAO-B inhibitors.

Succinate Dehydrogenase (SDH) Inhibition

Succinate dehydrogenase (SDH) is a crucial enzyme complex involved in both the citric acid cycle and the electron transport chain. While some pyrazole-containing compounds have been investigated as SDH inhibitors, particularly in the field of agriculture as fungicides, there is a lack of specific data on the SDH inhibitory potential of this compound analogues in a mammalian context.

Heat Shock Protein 90 (Hsp90) Inhibition

Heat Shock Protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the folding and stability of numerous client proteins, many of which are implicated in cancer. The inhibition of Hsp90 is a promising strategy in cancer therapy. The pyrazole scaffold has been identified as a key structural motif in the development of synthetic Hsp90 inhibitors.

Several studies have focused on 3,4-diaryl pyrazole derivatives as potent Hsp90 inhibitors. These compounds have been shown to bind to the ATP-binding site in the N-terminal domain of Hsp90, leading to the degradation of client proteins and subsequent inhibition of cancer cell proliferation. While these findings underscore the potential of pyrazole-containing molecules as Hsp90 inhibitors, specific investigations into the Hsp90 inhibitory activity of this compound and its analogues have not been reported in the available scientific literature.

In Vitro Antioxidant Properties

The antioxidant potential of pyrazole derivatives has been a subject of interest in medicinal chemistry. A study on a structurally related compound, 3-(5-(2,4-dichlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-yl)-1-(furan-2-yl)prop-2-en-1-one, investigated its free radical scavenging activity using the 2,2-diphenyl-1-picryl-hydrazyl-hydrate (DPPH) assay. This compound demonstrated moderate antioxidant activity. ijrps.com

The DPPH radical scavenging assay is a common method to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor, and thus its antioxidant capacity. The study revealed that the pyrazole derivative carrying a furan moiety exhibited a scavenging activity of 45.12%. ijrps.com This suggests that the presence of the furan and pyrazole rings may contribute to the antioxidant properties of this class of compounds.

| Compound | DPPH Radical Scavenging Activity (%) |

|---|---|

| 3-(5-(2,4-dichlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-yl)-1-(furan-2-yl)prop-2-en-1-one | 45.12 |

In Vitro Neuroprotective Potential (e.g., α-synuclein aggregation inhibition)

The aggregation of α-synuclein is a pathological hallmark of several neurodegenerative disorders, including Parkinson's disease. A series of novel furan-2-yl-1H-pyrazoles were synthesized and evaluated for their ability to inhibit α-synuclein aggregation in vitro. The effectiveness of these compounds was assessed using the Thioflavin T (ThT) fluorescence assay, which measures the formation of amyloid fibrils. griffith.edu.au

Several of the tested furan-2-yl-1H-pyrazole analogues demonstrated significant inhibition of α-synuclein aggregation. The results were compared to anle138b, a known inhibitor of α-synuclein aggregation. The data, expressed as a percentage of the untreated negative control, indicated that some of the novel compounds had comparable or even better efficacy than the reference compound. griffith.edu.au

| Compound | α-Synuclein Aggregation (% of Control) |

|---|---|

| Pyrazolines | |

| 7k | ~40 |

| 8b | ~35 |

| 8d | ~45 |

| 8l | ~30 |

| Pyrazoles | |

| 9b | ~60 |

| 9f | ~55 |

| Reference | |

| anle138b | ~60 |

Data is estimated from graphical representations in the source and represents the approximate percentage of ThT fluorescence compared to the control.

The study identified compounds 8b, 8l, and 9f as particularly promising candidates for further investigation in the development of therapeutic agents for neurodegenerative diseases associated with α-synuclein aggregation. griffith.edu.au

Mechanistic Studies at the Molecular and Cellular Level for Furan Pyrazole Bioactive Compounds

Identification of Specific Molecular Targets and Signaling Pathways

Currently, there is a lack of specific studies that identify the definitive molecular targets and signaling pathways directly modulated by 3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine. Research on analogous compounds, such as certain pyrazole (B372694) derivatives, has indicated potential interactions with key cellular regulators. For instance, some substituted pyrazole compounds have been investigated for their ability to inhibit protein kinases or interact with components of apoptotic pathways. However, these findings cannot be directly extrapolated to this compound without specific experimental validation.

Ligand-Induced Conformational Changes in Target Proteins

Information regarding ligand-induced conformational changes in target proteins upon binding of this compound is not available in the reviewed literature. Such studies, typically conducted using techniques like X-ray crystallography or NMR spectroscopy, are crucial for understanding the precise mode of action of a compound and for rational drug design. The absence of this information for this compound indicates a significant gap in the understanding of its molecular interactions.

Modulation of Gene Expression and Protein Regulation (In Vitro)

There are no specific in vitro studies detailing how this compound modulates gene expression or regulates protein activity. While some studies on other furan-pyrazole derivatives have shown effects on the expression of genes involved in cell cycle and apoptosis, this level of detail is not available for the specific compound .

| Gene Target | Cell Line | Observed Effect | Reference |

| Data Not Available | - | - | - |

| Data Not Available | - | - | - |

Apoptosis Induction Pathways in Cellular Systems

While some related furan-pyrazole compounds have been reported to induce apoptosis in cancer cell lines, the specific pathways of apoptosis induction for this compound have not been elucidated. Mechanistic studies on other pyrazole-containing molecules have implicated both intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis, often involving the activation of caspases. However, without direct experimental evidence, the specific apoptotic mechanisms triggered by this compound remain speculative.

| Apoptosis-Related Protein | Change in Activity/Expression | Cellular System | Reference |

| Data Not Available | - | - | - |

| Data Not Available | - | - | - |

Chemical Derivatization and Functionalization Strategies for 3 Furan 2 Yl 1 Methyl 1h Pyrazol 5 Amine

Covalent and Non-covalent Modification of the Amino FunctionalityCovalent modification of the amino group on pyrazoles, such as acylation to form amides, is a known functionalization strategy.beilstein-journals.orgFor example, N-(1,3-diaryl-1H-pyrazol-5-yl)benzamides can be prepared by treating the corresponding 5-aminopyrazole with benzoyl chlorides.beilstein-journals.orgSimilarly, sulfonylation of pyrazoles can yield sulfonamides.nih.govRegarding non-covalent modifications, studies on related pyrazole (B372694) derivatives have detailed the formation of intermolecular hydrogen bonds involving the amino group, which influences crystal packing and supramolecular structure.researchgate.netnih.govHowever, specific research detailing either covalent or non-covalent modifications of the amino functionality for 3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine is absent from the available literature.

Due to the lack of specific data, generating a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for the chemical compound this compound is not possible at this time.

Future Research Directions and Perspectives for Furan Pyrazole Chemistry

Exploration of Novel Synthetic Methodologies for Architecturally Complex Derivatives

The synthesis of pyrazole (B372694) derivatives has evolved significantly since its origins with Knorr's pyrazole synthesis. researchgate.net However, the demand for structurally complex and diverse furan-pyrazole derivatives necessitates the development of more sophisticated and efficient synthetic strategies.

Future efforts will likely focus on:

Green Chemistry Approaches : The principles of green chemistry are increasingly integral to synthetic design. ias.ac.inresearchgate.net Research will continue to explore energy-efficient techniques like microwave and ultrasound-assisted synthesis, the use of benign and biodegradable catalysts, and the implementation of solvent-free reaction conditions or renewable solvents like water. researchgate.net

Flow Chemistry : Continuous flow chemistry offers significant advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. mdpi.comnih.gov Its application to furan-pyrazole synthesis can enable the rapid production of compound libraries and facilitate multi-step syntheses in an automated fashion, significantly reducing reaction times from hours to minutes. mdpi.com

Multicomponent Reactions (MCRs) : MCRs are highly efficient processes that combine three or more reactants in a single step to form a complex product, minimizing waste and simplifying purification. ias.ac.innih.gov Designing novel MCRs for furan-pyrazoles will be crucial for generating structural diversity. One-pot, four-component reactions have already proven successful for creating related pyranopyrazole systems and represent a promising avenue for furan-pyrazole analogs. researchgate.netias.ac.in

Advanced Catalysis : The development of new catalytic systems, including nano-catalysts (e.g., nano-ZnO) and ligand-free systems, will be instrumental in improving yields, regioselectivity, and substrate scope. ias.ac.innih.gov These catalysts offer advantages such as easy recovery and reusability, contributing to more sustainable synthetic protocols. ias.ac.in

Table 1: Comparison of Synthetic Methodologies for Pyrazole Derivatives

| Methodology | Key Advantages | Representative Examples | Future Potential for Furan-Pyrazoles |

|---|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency. researchgate.net | Synthesis of pyrano[2,3-c]pyrazoles. researchgate.net | Rapid synthesis of diverse furan-pyrazole libraries. |

| Flow Chemistry | Enhanced safety, scalability, automation, precise control. mdpi.com | Synthesis of pyrazoles from vinylidene keto esters. mdpi.com | High-throughput synthesis and optimization of lead compounds. |

| Multicomponent Reactions | High atom economy, operational simplicity, product diversity. ias.ac.in | Four-component synthesis of pyrano[2,3-c]pyrazoles in aqueous media. ias.ac.in | Discovery of novel and complex furan-pyrazole scaffolds. |

| Nano-Catalysis | High efficiency, reusability, mild reaction conditions. nih.gov | Nano-ZnO catalyzed synthesis of 1,3,5-substituted pyrazoles. nih.gov | Environmentally friendly and cost-effective production. |

Application of Advanced Computational Methods for De Novo Design and Optimization

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, offering a cost-effective and efficient means to design and optimize novel compounds. eurasianjournals.com For furan-pyrazole chemistry, these methods can accelerate the discovery process and provide deep insights into molecular behavior.

Key computational approaches include:

Quantum Mechanical Calculations : Methods like Density Functional Theory (DFT) are used to elucidate the electronic structure, stability, and reactivity of furan-pyrazole derivatives. nih.govrsc.org These calculations help in understanding frontier molecular orbitals (HOMO-LUMO), which are crucial for predicting charge transfer and chemical reactivity. nih.gov

Molecular Docking : This technique predicts the preferred binding orientation of a ligand (the furan-pyrazole compound) to a biological target (e.g., an enzyme or receptor). nih.govresearchgate.net It is instrumental in structure-based drug design for identifying potential hits and optimizing their binding affinity. researchgate.net

Molecular Dynamics (MD) Simulations : MD simulations provide a dynamic view of the conformational space and interactions of furan-pyrazole derivatives with their biological targets over time, offering insights that static docking models cannot. eurasianjournals.com

Machine Learning and AI : Future research will increasingly leverage machine learning and artificial intelligence to develop predictive models for pharmacological properties, toxicity, and synthetic accessibility, further accelerating the design-synthesis-testing cycle. eurasianjournals.com

Table 2: Advanced Computational Techniques in Furan-Pyrazole Research

| Technique | Application | Insights Gained |

|---|---|---|

| Density Functional Theory (DFT) | Elucidating electronic structure and properties. nih.govrsc.org | Chemical reactivity, molecular stability, HOMO-LUMO energy gaps. nih.gov |

| Molecular Docking | Predicting binding modes to biological targets. nih.govresearchgate.net | Binding affinity, protein-ligand interactions, structure-activity relationships. nih.gov |

| Molecular Dynamics (MD) | Simulating dynamic behavior and conformational changes. eurasianjournals.com | Stability of ligand-protein complexes, solvent effects. |

| Pharmacophore Modeling | Identifying essential structural features for biological activity. nih.gov | Guiding the design of new compounds with improved potency. |

Development of High-Throughput Screening Platforms for Furan-Pyrazole Compound Libraries

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries against specific biological targets. nih.gov The development of dedicated HTS platforms for furan-pyrazole libraries is essential for efficiently identifying new lead compounds.

Future directions in this area include:

Assay Development : Creating robust and miniaturized assays suitable for HTS is a primary step. This includes developing biochemical assays (e.g., enzyme inhibition) and cell-based assays that can be run in 384-well or 1536-well plate formats. mdpi.comstanford.edu

Virtual Screening Integration : High-Throughput Virtual Screening (HTVS) can be used as a preliminary step to filter large virtual libraries of furan-pyrazole compounds, prioritizing a smaller, more promising set for expensive and time-consuming experimental HTS. chemmethod.com This approach was successfully used to identify pyrazole-based CDK8 inhibitors. chemmethod.com

Phenotypic Screening : Moving beyond target-based screening, phenotypic screening of furan-pyrazole libraries in disease-relevant cellular models can uncover compounds with novel mechanisms of action.

Library Design : The design of the screening library itself is critical. Future libraries should be designed to maximize structural diversity while adhering to "drug-like" properties to increase the probability of finding viable hits. nih.gov

Identification of Underexplored Biological Targets for Furan-Pyrazole Scaffolds

While furan-pyrazole derivatives have been investigated for a range of biological activities, including anticancer, antifungal, and anti-inflammatory effects, many potential biological targets remain unexplored. nih.govnih.gov A systematic approach to target identification and validation will be crucial for expanding the therapeutic applications of this scaffold.

Promising areas for future investigation include:

Protein Kinases : The pyrazole scaffold is a well-established "privileged structure" for designing protein kinase inhibitors. rjpbr.com Expanding screening efforts against a broader range of kinases implicated in various diseases is a logical next step.

Neurodegenerative Diseases : Recent studies have shown that furan-pyrazole hybrids may possess anti-neuroinflammatory properties and can inhibit the aggregation of proteins like α-synuclein, which is implicated in Parkinson's disease. researchgate.net This opens up a significant new therapeutic area for exploration.

Infectious Diseases : The emergence of drug-resistant pathogens necessitates the search for novel antimicrobial agents. Furan-pyrazoles have demonstrated antibacterial and antifungal activities, and further exploration against a wider spectrum of microbial targets is warranted. nih.govnih.gov

Natural Product-Inspired Targets : Many natural products containing pyrazole or furan (B31954) moieties exhibit potent biological activities. nih.gov Investigating the targets of these natural products, such as telomerase, can provide valuable leads for designing new furan-pyrazole-based therapeutics. nih.gov

Interdisciplinary Research Integrating Furan-Pyrazole Chemistry with Chemical Biology and Materials Science

The unique structural and electronic properties of the furan-pyrazole scaffold extend its potential beyond pharmacology. nih.gov An interdisciplinary approach is essential to fully exploit its versatility.

Chemical Biology : Furan-pyrazole derivatives can be developed as chemical probes to study biological pathways. Their intrinsic fluorescence in some cases can be harnessed to create sensors for specific biomolecules or cellular events. nih.gov

Materials Science : The electronic properties of pyrazoles make them suitable for applications in materials science, such as in the development of organic fluorophores, dyes, and optoelectronic materials. nih.gov Integrating the furan moiety could further modulate these properties, leading to novel materials with tailored characteristics.

Agrochemicals : The pyrazole ring is present in many commercial agrochemicals. ias.ac.in Research into new furan-pyrazole derivatives could lead to the development of more effective and environmentally benign fungicides, herbicides, or insecticides. nih.gov

By pursuing these future research directions, the scientific community can continue to build upon the rich chemistry of the furan-pyrazole scaffold, paving the way for the development of new therapeutics, advanced materials, and innovative chemical tools.

Q & A

Q. What are the recommended synthetic routes for 3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine, and how do reaction conditions influence yield?

The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto enol ethers or furan-substituted diketones. Key steps include:

- Reagent selection : Use of hydrazine hydrate and methyl-substituted precursors to ensure proper substitution at the pyrazole ring .

- Temperature control : Reactions often proceed at 80–100°C to balance reactivity and side-product formation .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack, while ethanol may improve solubility of intermediates .

Yield optimization requires monitoring by TLC or HPLC to isolate intermediates and minimize byproducts .

Q. How should researchers characterize the purity and structural identity of this compound?

Characterization involves:

- Spectroscopic methods :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., furan C-2 linkage, methyl group at N-1) .

- FTIR : Identify amine (–NH₂) and furan (C–O–C) stretches .

- Mass spectrometry : Validate molecular weight (149.15 g/mol) and fragmentation patterns .

- Melting point analysis : Compare with literature values (e.g., 124–128°C for analogs) to assess purity .

Q. What are the solubility and stability considerations for this compound in experimental settings?

- Solubility : Moderately soluble in DMSO and dichloromethane; limited solubility in water. Pre-solubilization in DMSO is recommended for biological assays .

- Stability : Store in amber glass under inert gas (N₂/Ar) to prevent oxidation of the furan ring or amine group .

Advanced Research Questions

Q. How can synthetic protocols be optimized to address low yields in N-methylation or furan functionalization?

- N-Methylation : Use methyl iodide in the presence of a base (K₂CO₃) under reflux. Microwave-assisted synthesis may reduce reaction time and improve regioselectivity .

- Furan coupling : Transition metal catalysts (e.g., Pd/Cu) enable efficient cross-coupling for furan introduction, but require rigorous exclusion of moisture .

- Byproduct analysis : Employ GC-MS to identify competing pathways (e.g., over-alkylation) and adjust stoichiometry .

Q. What methodologies are suitable for evaluating the biological activity of this compound?

- Kinase inhibition assays : Screen against kinase panels (e.g., EGFR, CDK2) due to structural similarity to pyrazole-based kinase inhibitors .

- Cellular uptake studies : Use fluorescent tagging (e.g., BODIPY derivatives) to track intracellular localization .

- ADMET profiling : Assess metabolic stability using liver microsomes and permeability via Caco-2 monolayers .

Q. How can computational modeling predict reactivity or binding interactions of this compound?

- DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular docking : Simulate binding to protein targets (e.g., COX-2) using AutoDock Vina; validate with MD simulations .

- QSAR studies : Corrogate substituent effects (e.g., methyl vs. ethyl groups) on bioactivity using regression models .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to confirm target specificity .

- Batch variability : Characterize impurities via HPLC and correlate with activity discrepancies .

- Structural analogs : Compare with derivatives (e.g., 3-(furan-2-yl)-1-phenyl analogs) to isolate functional group contributions .

Q. What strategies enhance regioselectivity in derivatization reactions of the pyrazole ring?

- Protecting groups : Temporarily block the amine (–NH₂) with Boc anhydride to direct electrophilic substitution to C-4 .

- Directed ortho-metalation : Use LDA to deprotonate specific positions for halogenation or cross-coupling .

Q. How do structural modifications (e.g., furan vs. thiophene substitution) affect physicochemical properties?

- Electron-rich systems : Furan improves π-stacking in binding pockets but reduces metabolic stability compared to thiophene .

- Solubility modulation : Introducing polar groups (e.g., –OH or –COOH) on the furan ring enhances aqueous solubility .

Methodological Notes

- Contradictions in evidence : Variations in melting points or yields may arise from differing purification methods (e.g., column chromatography vs. recrystallization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.